An In-depth Technical Guide to 10-Chloroestra-1,4-diene-3,17-dione
An In-depth Technical Guide to 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid derivative exhibiting a dual mechanism of action as both a potent agonist of the estrogen receptor alpha (ERα) and an inhibitor of aromatase. This unique pharmacological profile makes it a compound of significant interest in endocrine research and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a quantitative summary of its bioactivity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.
Chemical Properties
10-Chloroestra-1,4-diene-3,17-dione is a chlorinated derivative of the estrane (B1239764) steroid nucleus. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 10-chloro-estra-1,4-diene-3,17-dione |
| Synonyms | 10-chloro-1,4-Estradiene, 10-CIEsra |
| Molecular Formula | C₁₈H₂₁ClO₂ |
| Molecular Weight | 304.81 g/mol |
| CAS Number | 91413-55-7 |
| Appearance | Solid |
| SMILES | Cl[C@@]12[C@]3([H])--INVALID-LINK--([H])[C@@]4([H])--INVALID-LINK--(C(CC4)=O)C |
Synthesis
The synthesis of 10-Chloroestra-1,4-diene-3,17-dione can be achieved through a multi-step process starting from estrone (B1671321). A key step involves the introduction of a chlorine atom at the C10 position.
Experimental Protocol: Synthesis of 10β-Chloroestra-1,4-dien-3-one from Estrone
A reported method for the synthesis of the 10-chloro derivative involves the simultaneous application of N-chlorosuccinimide (NCS) and Selectfluor in trifluoroacetic acid (TFA) to estrone. This reaction leads to the formation of 10β-chloroestra-1,4-dien-3-one.[1][2]
Materials:
-
Estrone
-
N-chlorosuccinimide (NCS)
-
Selectfluor
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents for reaction and purification (e.g., dichloromethane (B109758), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve estrone in trifluoroacetic acid (TFA) in a suitable reaction vessel.
-
Add N-chlorosuccinimide (NCS) and Selectfluor to the solution. The molar ratios of the reactants should be optimized for maximal yield.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 10β-chloroestra-1,4-dien-3-one.
Experimental Protocol: Oxidation of 17β-hydroxyl group to 17-keto group
The resulting 10β-chloro-17β-hydroxyestra-1,4-dien-3-one would then need to be oxidized to the desired 10-Chloroestra-1,4-diene-3,17-dione. Standard oxidation procedures for steroidal secondary alcohols can be employed.
Materials:
-
10β-chloro-17β-hydroxyestra-1,4-dien-3-one
-
Oxidizing agent (e.g., Pyridinium (B92312) chlorochromate (PCC), Jones reagent)
-
Anhydrous solvent (e.g., dichloromethane for PCC)
-
Silica gel for purification
Procedure (using PCC):
-
Dissolve 10β-chloro-17β-hydroxyestra-1,4-dien-3-one in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in a stoichiometric amount.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 10-Chloroestra-1,4-diene-3,17-dione.
Biological Activity and Mechanism of Action
10-Chloroestra-1,4-diene-3,17-dione possesses a dual biological activity, acting as both an estrogen receptor alpha (ERα) agonist and an aromatase inhibitor.
Estrogen Receptor Alpha (ERα) Agonism
The compound is a potent agonist of ERα, with a reported EC50 of 0.36 nM in a yeast-based reporter gene assay for the human receptor.[3]
Mechanism of Action: As an ERα agonist, 10-Chloroestra-1,4-diene-3,17-dione is expected to follow the classical mechanism of estrogen action:
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Binding: The molecule binds to the ligand-binding domain (LBD) of the ERα, which is located in the cytoplasm or nucleus.
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Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent homodimerization.
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activators and other transcriptional machinery to modulate the expression of estrogen-responsive genes.
Aromatase Inhibition
In addition to its estrogenic activity, 10-Chloroestra-1,4-diene-3,17-dione also functions as an inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens, with a reported IC50 of 2.4 µM.[3][4]
Mechanism of Action: Aromatase inhibitors are classified as either Type I (steroidal, irreversible) or Type II (non-steroidal, reversible). As a steroidal compound, 10-Chloroestra-1,4-diene-3,17-dione likely acts as a competitive inhibitor, binding to the active site of the aromatase enzyme. This binding prevents the natural substrates, androstenedione (B190577) and testosterone, from being converted to estrone and estradiol, respectively, thereby reducing overall estrogen levels. The presence of the chloro group at the C10 position is a key structural feature for its inhibitory activity.
Quantitative Biological Data
The following table summarizes the known quantitative biological data for 10-Chloroestra-1,4-diene-3,17-dione.
| Parameter | Value | Assay System | Reference |
| ERα Agonism (EC50) | 0.36 nM | Yeast (S. cerevisiae) reporter gene assay | [3] |
| Aromatase Inhibition (IC50) | 2.4 µM | In vitro radiosubstrate incubation | [3][4] |
Experimental Protocols for Biological Assays
Estrogen Receptor Alpha (ERα) Agonist Reporter Gene Assay
This protocol describes a general method for assessing the ERα agonist activity of a test compound using a mammalian cell line stably transfected with an estrogen-responsive reporter gene (e.g., ERE-luciferase).
Materials:
-
ERα-positive mammalian cell line (e.g., MCF-7, T47D) stably transfected with an ERE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous steroids.
-
Test compound (10-Chloroestra-1,4-diene-3,17-dione).
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Positive control (e.g., 17β-estradiol).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight. The medium should contain charcoal-stripped FBS.
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control. Replace the cell culture medium with medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a co-transfected control reporter). Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Aromatase Inhibition Assay (Radiosubstrate Method)
This protocol outlines a common method for determining the inhibitory activity of a compound on aromatase using a radiolabeled substrate.
Materials:
-
Human placental microsomes or recombinant human aromatase as the enzyme source.
-
Radiolabeled substrate: [1β-³H]-androst-4-ene-3,17-dione.
-
Cofactor: NADPH.
-
Test compound (10-Chloroestra-1,4-diene-3,17-dione).
-
Positive control inhibitor (e.g., letrozole, anastrozole).
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme source, reaction buffer, and different concentrations of the test compound or controls.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: The aromatization reaction releases tritiated water (³H₂O). Separate the aqueous phase containing ³H₂O from the organic phase containing the unreacted steroid substrate by centrifugation.
-
Removal of Residual Steroids: Treat the aqueous phase with dextran-coated charcoal to remove any remaining traces of the radiolabeled steroid.
-
Quantification: Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
10-Chloroestra-1,4-diene-3,17-dione is a fascinating synthetic steroid with a dual pharmacological profile. Its potent ERα agonism, coupled with its ability to inhibit aromatase, presents a complex set of biological activities that warrant further investigation. The technical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential and biological implications of this and related compounds. Further studies are needed to fully elucidate its in vivo effects, pharmacokinetic profile, and potential applications in various physiological and pathological contexts.
References
- 1. Synthesis, Biological Evaluation and Docking Studies of 13-Epimeric 10-fluoro- and 10-Chloroestra-1,4-dien-3-ones as Potential Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10-Chloroestra-1,4-diene-3,17-dione - Immunomart [immunomart.com]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
